5-Ethyl-4-iodo-1-isopropyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-4-iodo-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2/c1-4-8-7(9)5-10-11(8)6(2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPTTLYEQJXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 5 Ethyl 4 Iodo 1 Isopropyl 1h Pyrazole
Strategies for Constructing the Pyrazole (B372694) Nucleus
The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with cyclocondensation reactions and multicomponent strategies representing major pillars.
Cyclocondensation reactions are a classic and widely utilized method for synthesizing pyrazole rings. These reactions involve the condensation of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species.
The most traditional and straightforward route to the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.orgnih.govmdpi.com For the synthesis of the 1-isopropyl-5-ethyl-1H-pyrazole precursor, this would involve the reaction of isopropylhydrazine with a suitable 1,3-dicarbonyl compound, such as heptane-3,5-dione.
The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A significant challenge in this method is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to a mixture of isomers. mdpi.comnih.gov However, by selecting a symmetric diketone like heptane-3,5-dione, the reaction with isopropylhydrazine would theoretically yield 3,5-diethyl-1-isopropyl-1H-pyrazole. To achieve the desired 5-ethyl substitution, a more complex, unsymmetrical diketone would be necessary, making regioselectivity a critical factor to control through reaction conditions such as solvent and pH. nih.gov
Once the 1-isopropyl-5-ethyl-1H-pyrazole is formed, the final step is iodination. The pyrazole ring is electron-rich, and electrophilic substitution occurs preferentially at the C4 position. mdpi.com Treatment with an electrophilic iodine source, such as N-Iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, would yield the final product.
Table 1: Representative Conditions for Pyrazole Synthesis from 1,3-Diketones
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| Phenylhydrazine | Acetylacetone | Ethanol | 1-phenyl-3,5-dimethylpyrazole | mdpi.com |
| Hydrazine Hydrate (B1144303) | 4,4,4-trifluoro-1-arylbutan-1,3-diones | N,N-dimethylacetamide (DMA) | 5-aryl-3-(trifluoromethyl)pyrazoles (high regioselectivity) | nih.gov |
The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as vinyl ketones, provides another versatile route to pyrazoles. mdpi.commdpi.com This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclocondensation and subsequent oxidation or elimination to form the aromatic pyrazole ring. nih.gov The initial product is often a pyrazoline, which must be aromatized. mdpi.commdpi.com
For the target molecule, a potential precursor would be an α,β-unsaturated ketone or aldehyde bearing an ethyl group, for instance, 1-penten-3-one. The reaction with isopropylhydrazine would lead to a pyrazoline intermediate. The aromatization to the pyrazole can be achieved in situ if the α,β-unsaturated system contains a good leaving group at the β-position or by using an external oxidant. mdpi.comnih.gov Subsequent C4-iodination would complete the synthesis.
Table 2: Synthesis via α,β-Unsaturated Carbonyls
| Hydrazine Derivative | α,β-Unsaturated Substrate | Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| p-(tert-butyl)phenyl)hydrazine | Chalcone | Cu(OTf)₂, bmim | 1,3,5-trisubstituted pyrazole | mdpi.comnih.gov |
| Hydrazine derivatives | α,β-ethylenic ketones | DMF, LDA, then oxidation | 4-alkyl-1,3,5-triarylpyrazoles | nih.gov |
β-Enaminones serve as effective surrogates for 1,3-dicarbonyl compounds and offer enhanced control over regioselectivity in pyrazole synthesis. mdpi.com The reaction involves the condensation of a hydrazine with the β-enaminone, where the enamine nitrogen acts as a leaving group. This pathway often provides a single regioisomer, which is a significant advantage over the use of unsymmetrical 1,3-diketones. nih.gov
To synthesize the 1-isopropyl-5-ethyl-1H-pyrazole intermediate, one could envision a β-enaminone derived from heptane-3,5-dione, such as 5-(dimethylamino)hept-4-en-3-one. Its reaction with isopropylhydrazine would proceed via addition-elimination to form the pyrazole ring, followed by the standard C4-iodination step. nih.gov
Table 3: Pyrazole Synthesis Using β-Enaminones
| Hydrazine Derivative | β-Enaminone | Conditions | Product Scope | Reference |
|---|---|---|---|---|
| Hydrazine Hydrate | N-arylpyrazole-containing enaminones | Reflux | Bipyrazoles | nih.gov |
Modern synthetic methods have utilized propargyl alcohols as versatile precursors for pyrazoles. researchgate.net These reactions can proceed through various mechanisms. One approach involves an acid-catalyzed Meyer-Schuster rearrangement of the propargyl alcohol to generate an α,β-unsaturated carbonyl compound in situ, which then reacts with hydrazine. researchgate.net
A more direct, one-pot approach involves the reaction of a propargyl alcohol with hydrazine hydrate in the presence of an electrophilic iodine source and a catalyst like Bi(OTf)₃. This method proceeds via an iodo-intercepted Meyer-Schuster rearrangement to form an α-iodo enone intermediate. This intermediate then undergoes cyclocondensation with hydrazine, followed by the elimination of iodine to afford the substituted pyrazole. researchgate.net This strategy is particularly relevant as it could potentially integrate the iodination step directly into the ring-forming sequence. For the target compound, starting with an appropriate propargyl alcohol, such as 1-pentyn-3-ol, could be a viable route.
Table 4: Pyrazole Synthesis from Propargyl Alcohols
| Propargyl Alcohol | Reagents | Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Various propargylic alcohols | N,N-diprotected hydrazines | Acid, then Base | Metal-free, 5-endo-dig cyclization | organic-chemistry.org |
| Unprotected propargylic alcohols | NH₂NH₂·H₂O, NIS | Bi(OTf)₃ | One-pot synthesis via in situ α-iodo enone | researchgate.net |
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. beilstein-journals.orgrsc.org Several MCRs have been developed for the synthesis of pyrazole scaffolds. mdpi.comnih.govrsc.org
A common MCR strategy involves the condensation of an aldehyde, a 1,3-dicarbonyl compound (or an active methylene (B1212753) compound like a β-ketoester), and a hydrazine. beilstein-journals.orgnih.gov For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate is widely used to produce highly substituted pyranopyrazoles, showcasing the power of MCRs in building heterocyclic complexity. rsc.orgmdpi.comrsc.org
To apply this to the target molecule, one could devise a three-component reaction between a β-ketoester (e.g., ethyl 3-oxopentanoate), an aldehyde, and isopropylhydrazine. The specific choice of reactants would be crucial to install the C5-ethyl group correctly. The resulting pyrazole would then be iodinated at the C4 position in a separate step. The main advantages of MCRs are their operational simplicity, reduction of waste, and the ability to rapidly generate diverse molecular libraries. beilstein-journals.orgmdpi.com
Table 5: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Components | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|
| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |
| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |
1,3-Dipolar Cycloaddition Approaches
A powerful and versatile method for the synthesis of the pyrazole core is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. google.com For the synthesis of pyrazoles, this typically involves the reaction of a nitrile imine with an alkyne. nih.gov Nitrile imines are reactive intermediates that can be generated in situ from various precursors, such as hydrazonoyl halides, by base-mediated dehydrohalogenation.
To construct the 5-ethyl-1-isopropyl substituted pyrazole skeleton, a plausible 1,3-dipolar cycloaddition approach would involve the reaction of a nitrile imine bearing the isopropyl group with an alkyne containing an ethyl substituent. Specifically, the reaction would proceed between an N-isopropyl substituted nitrile imine and 1-butyne. The regioselectivity of this cycloaddition is a critical factor, and it is generally governed by both electronic and steric factors of the substituents on the nitrile imine and the alkyne.
| Nitrile Imine Substituent (R1) | Alkyne Substituent (R2) | Major Regioisomer | Minor Regioisomer | Reference |
| Isopropyl | Ethyl | 1-Isopropyl-3-ethyl-1H-pyrazole | 1-Isopropyl-5-ethyl-1H-pyrazole | nih.gov |
| Phenyl | Methyl | 1,3-Diphenyl-5-methyl-1H-pyrazole | 1,5-Diphenyl-3-methyl-1H-pyrazole | mdpi.com |
| p-Tolyl | H | 1-(p-Tolyl)-1H-pyrazole | - | nih.gov |
Note: The regioselectivity can be influenced by reaction conditions such as solvent and temperature.
Regioselective Functionalization and Substituent Introduction
Once the pyrazole core is formed, or during its formation, the introduction of the iodo and ethyl groups at the C4 and C5 positions, respectively, must be achieved with high regioselectivity.
The introduction of an iodine atom at the C4 position of the pyrazole ring is a common transformation, facilitated by the electron-rich nature of this position, making it susceptible to electrophilic attack.
One elegant approach to concurrently form the pyrazole ring and introduce the C4-iodo substituent is through the electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine. mdpi.com This method involves the reaction of a suitably substituted hydrazine (in this case, isopropylhydrazine) with a propargyl ketone bearing an ethyl group. The resulting α,β-alkynic hydrazone, upon treatment with molecular iodine in the presence of a base like sodium bicarbonate, undergoes an intramolecular cyclization to afford the 4-iodopyrazole (B32481) directly. This method is highly efficient and offers excellent regioselectivity.
For a pre-formed 5-ethyl-1-isopropyl-1H-pyrazole, direct C-H iodination at the C4 position is a feasible and widely used strategy. The pyrazole ring is activated towards electrophilic substitution, particularly at the C4 position. Various iodinating agents can be employed for this transformation. A common and effective reagent is N-iodosuccinimide (NIS) in a suitable solvent such as acetonitrile (B52724) or dichloromethane. Other reagents include iodine monochloride (ICl) and molecular iodine in the presence of an oxidizing agent. researchgate.net The reaction conditions are generally mild and provide high yields of the desired 4-iodopyrazole.
| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
| I₂ / Oxidizing Agent (e.g., H₂O₂, CAN) | Acetic acid or other polar solvents | Readily available, cost-effective | May require harsher conditions, potential for side reactions | researchgate.net |
| N-Iodosuccinimide (NIS) | Acetonitrile, DMF, rt | Mild conditions, high yields, good selectivity | More expensive than I₂ | nih.gov |
| Iodine Monochloride (ICl) | Dichloromethane, rt | Highly reactive, fast reactions | Can be less selective, corrosive | researchgate.net |
CAN = Ceric Ammonium (B1175870) Nitrate (B79036), DMF = Dimethylformamide, rt = room temperature.
Iodine can also mediate cascade reactions that lead to the formation of functionalized pyrazoles. For instance, a one-pot reaction involving a 1,3-dicarbonyl compound (such as 3-ethylpentane-2,4-dione), a hydrazine (isopropylhydrazine), and molecular iodine can lead to the formation of the 5-ethyl-4-iodo-1-isopropyl-1H-pyrazole. In this scenario, the iodine can act as both a catalyst for the cyclization and as the electrophile for the C4-iodination.
The introduction of the ethyl group at the C5 position is a critical step that can be achieved either by starting with a precursor already containing this group or by functionalizing the pyrazole ring after its formation.
A common and regioselective method for the synthesis of 3,5-disubstituted pyrazoles is the condensation of a 1,3-diketone with a hydrazine. rsc.org To obtain a 5-ethyl substituted pyrazole, one could utilize an unsymmetrical 1,3-diketone such as pentane-2,4-dione, which can be ethylated at the C3 position prior to cyclization. The subsequent reaction with isopropylhydrazine would lead to a mixture of two regioisomers: 3-ethyl-1-isopropyl-5-methyl-1H-pyrazole and 5-ethyl-1-isopropyl-3-methyl-1H-pyrazole. The regiochemical outcome of this condensation is influenced by the differing reactivity of the two carbonyl groups in the diketone and the reaction conditions.
Alternatively, a more direct approach involves the use of a diketone that already possesses the desired ethyl group, such as heptane-3,5-dione. Reaction of this symmetrical diketone with isopropylhydrazine would regioselectively yield 3,5-diethyl-1-isopropyl-1H-pyrazole. Subsequent selective functionalization would be required to introduce the iodine at the C4 position and potentially modify one of the ethyl groups if necessary, although this is a less direct route to the target molecule.
A plausible synthetic sequence for this compound would be to first synthesize 5-ethyl-1H-pyrazole. This can be achieved through the reaction of a suitable precursor like 3-oxopentanal with hydrazine. The resulting 5-ethyl-1H-pyrazole can then be N-alkylated with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. researchgate.netacs.org The regioselectivity of this alkylation step is crucial, as it can lead to both N1 and N2 isomers. researchgate.netacs.org Generally, the use of bulkier alkylating agents and specific reaction conditions can favor the formation of the desired N1-isopropyl isomer. researchgate.netacs.org The final step would then be the regioselective iodination at the C4 position as described previously.
Introduction of the Ethyl Group at C5 (or C3)
Precursor-Based Strategies
The classical and most fundamental approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov This strategy allows for the direct incorporation of substituents onto the pyrazole ring based on the choice of starting materials. For the synthesis of a 5-ethyl-substituted pyrazole, a suitable precursor would be an ethyl-containing 1,3-dicarbonyl compound.
A plausible synthetic route commencing from acyclic precursors to form a 5-ethylpyrazole core is outlined below:
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |
| 1 | Diethyl oxalate | 2-Pentanone | Claisen Condensation | Diethyl 2-(pentan-2-oyl)succinate |
| 2 | Diethyl 2-(pentan-2-oyl)succinate | Hydrazine | Cyclization/Condensation | 5-Ethyl-1H-pyrazole-3-carboxylic acid |
This precursor, 5-ethyl-1H-pyrazole, can then undergo subsequent functionalization to introduce the iodo and isopropyl groups as described in the following sections. The regioselectivity of the initial cyclization is a critical factor, and the reaction conditions can be tuned to favor the desired isomer. nih.gov
Functionalization of Pre-Built Pyrazoles
An alternative and often more versatile approach involves the direct functionalization of a pre-synthesized pyrazole core. This is particularly useful for introducing substituents that may not be compatible with the conditions of ring formation. For the target molecule, this would involve the iodination of a 5-ethyl-1H-pyrazole or 5-ethyl-1-isopropyl-1H-pyrazole intermediate.
The C4 position of the pyrazole ring is generally the most nucleophilic and therefore susceptible to electrophilic substitution. researchgate.net Iodination at this position can be achieved using various iodinating agents.
Table of Iodination Methods for Pyrazoles:
| Iodinating Agent | Catalyst/Additive | Solvent | Temperature | Outcome | Reference |
| I₂ / Ceric Ammonium Nitrate (CAN) | - | Acetonitrile | Room Temp. | Regioselective C4-iodination | researchgate.net |
| Iodine Monochloride (ICl) | Li₂CO₃ | Dichloromethane | Room Temp. | Selective C4-iodination | nih.gov |
| N-Iodosuccinimide (NIS) | - | Various | Variable | C4-iodination | nih.gov |
| I₂ | n-BuLi | THF | -78 °C to Room Temp. | Regioselective C5-iodination (via lithiation) | nih.gov |
N1-Alkylation with Isopropyl Moiety
The introduction of the isopropyl group at the N1 position of the pyrazole ring is a key step in the synthesis of the target molecule. This is typically achieved through an N-alkylation reaction.
Regioselective N-Functionalization
For an unsymmetrically substituted pyrazole, such as 5-ethyl-4-iodo-1H-pyrazole, N-alkylation can result in two possible regioisomers: the N1- and N2-alkylated products. Achieving high regioselectivity for the desired N1-isopropyl isomer is a significant synthetic challenge. The outcome of the alkylation is influenced by a combination of steric and electronic factors of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions. beilstein-journals.org
Generally, the less sterically hindered nitrogen atom is favored for alkylation. In the case of a 3(5)-substituted pyrazole, the N1 position is often sterically more accessible. The presence of a bulky substituent at the C5 position can further direct the alkylation to the N1 position. researchgate.net
Influence of Reaction Conditions on N-Substitution Regiochemistry
The choice of base, solvent, and alkylating agent plays a pivotal role in controlling the regioselectivity of N-alkylation. beilstein-journals.org
Table of Reaction Conditions for N-Alkylation of Pyrazoles:
| Alkylating Agent | Base | Solvent | Temperature | Regioselectivity (N1:N2) | Reference |
| Isopropyl bromide | NaH | THF | Not specified | High N1 selectivity | beilstein-journals.org |
| Isopropyl bromide | K₂CO₃ | DMF | Not specified | Mixture of isomers | beilstein-journals.org |
| Isopropyl tosylate | Cs₂CO₃ | Acetonitrile | Not specified | Good N1 selectivity | beilstein-journals.org |
| Trichloroacetimidates | Brønsted acid | 1,2-DCE | Reflux | Mixture, major product controlled by sterics | mdpi.com |
The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) often favors the formation of the thermodynamically more stable N1-alkylated product. beilstein-journals.org In contrast, using a weaker base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) can lead to a mixture of regioisomers. The nature of the leaving group on the isopropylating agent can also influence the reaction outcome.
Catalytic Methods in Pyrazole Synthesis
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex organic molecules, including pyrazoles. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to traditional stoichiometric approaches.
Transition Metal-Catalyzed Transformations
Transition metals can be employed in various stages of pyrazole synthesis, from the initial ring formation to subsequent functionalization.
Copper-Catalyzed Reactions: Copper catalysts have been widely used for N-arylation and N-alkylation of pyrazoles. acs.orgresearchgate.net Copper-catalyzed methods can provide an alternative to traditional base-mediated alkylations, sometimes offering improved regioselectivity. For instance, copper-diamine complexes have been shown to be effective catalysts for the N-arylation of a range of nitrogen heterocycles, including pyrazoles. acs.org More recently, copper metallaphotoredox catalysis has emerged as a platform for the N-alkylation of pyrazoles using alkyl halides. princeton.edu
Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in cross-coupling reactions, which can be used to introduce substituents onto the pyrazole ring. For example, a pre-formed 4-iodopyrazole can undergo Suzuki or Sonogashira coupling reactions to introduce aryl or alkynyl groups, respectively. researchgate.net While not directly applicable to the synthesis of the target molecule's core structure, these methods highlight the utility of the 4-iodo substituent as a handle for further diversification. Palladium catalysis can also be employed in the direct C-H functionalization of pyrazoles, providing a more atom-economical approach to substitution. researchgate.netelsevierpure.comrsc.org
Metal-Free Catalytic Systems
The synthesis of substituted pyrazoles, including the target compound this compound, has traditionally relied on metal-based catalysts. However, recent research has focused on developing metal-free catalytic systems to mitigate the environmental and economic issues associated with metal contamination, such as toxicity and the need for costly purification steps.
One prominent metal-free approach involves the use of molecular iodine (I₂) as a catalyst. Iodine can mediate various transformations leading to the pyrazole core. acs.orgacs.org For instance, an iodine-mediated three-component annulation reaction can be employed to construct fully substituted pyrazoles. acs.org This method allows for the formation of multiple carbon-nitrogen and carbon-sulfur bonds in a single step. acs.org Similarly, molecular iodine, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), can catalyze the direct sulfonylation of pyrazolones, demonstrating its versatility in functionalizing the pyrazole ring without the need for any metal. rsc.org
Hypervalent iodine reagents represent another class of effective metal-free catalysts for pyrazole synthesis. These compounds can mediate [3+2]-cycloaddition reactions to form complex pyrazole-tethered derivatives. umn.edu This strategy offers a metal-free route to di- and tri-substituted pyrazoles. umn.edu
For the specific introduction of the iodine atom at the 4-position of the pyrazole ring, direct electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine is a highly effective, metal-free method. metu.edu.tr This process typically occurs in the presence of a mild base like sodium bicarbonate and yields 4-iodopyrazoles in good to excellent yields. metu.edu.tr Another relevant metal-free technique is the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles using iodine monochloride (ICl). nih.govorganic-chemistry.org This reaction proceeds at room temperature and provides a selective pathway to 1-acyl-4-iodo-1H-pyrazoles, which can be subsequently deacylated. nih.govorganic-chemistry.org
The following table summarizes various metal-free catalytic systems applicable to the synthesis of 4-iodopyrazole derivatives.
| Catalytic System | Key Reagents | Type of Transformation | Advantages |
| Molecular Iodine | I₂, Arylhydrazines, β-ketonitriles | [3+2] Annulation | Direct access to substituted pyrazoles, forms multiple bonds. acs.org |
| Hypervalent Iodine | Phenyliodine diacetate (PIDA), etc. | [3+2] Cycloaddition | Metal-free route to complex pyrazoles. umn.edu |
| Electrophilic Cyclization | I₂, NaHCO₃ | Cyclization of α,β-alkynic hydrazones | Direct synthesis of 4-iodopyrazoles, good to excellent yields. metu.edu.tr |
| Iodine Monochloride | ICl, Li₂CO₃ | Dehydration/Iodination | Selective, mild room-temperature conditions. nih.govorganic-chemistry.org |
Green Chemistry Principles in Synthetic Routes
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. thieme-connect.com
A primary focus of green synthesis is the use of environmentally benign solvents. Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent. gsconlinepress.com Numerous protocols for pyrazole synthesis have been developed in aqueous media, often employing catalysts that are effective in water. thieme-connect.com For instance, the synthesis of tetrasubstituted pyrazoles can be achieved in water using surfactants like cetyltrimethylammonium bromide (CTAB). thieme-connect.com Catalyst-free multicomponent reactions for synthesizing pyrazole derivatives have also been successfully carried out in water, facilitated by ultrasonic irradiation. nih.gov
Solvent-free, or solid-state, reactions offer another significant green advantage by completely eliminating solvent waste. tandfonline.com These reactions can be promoted by grinding the reactants together, sometimes with a catalytic amount of an ionic salt like tetrabutylammonium (B224687) bromide. tandfonline.com Ball milling is another effective and green mechanical method for conducting solvent-free synthesis of heterocyclic compounds, including pyrazole derivatives, often resulting in shorter reaction times and high yields. nih.gov
The use of alternative energy sources, such as microwave irradiation, is another cornerstone of green chemistry. gsconlinepress.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, increase product yields, and often allows for solvent-free conditions. gsconlinepress.comnih.gov This technique has been widely applied to the synthesis of various pyrazole-containing heterocyclic systems. gsconlinepress.com
Improving atom economy is also a key objective. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net One-pot, multicomponent reactions are particularly advantageous in this regard, as they reduce the number of synthetic steps and purification procedures, thereby saving time, energy, and materials. nih.gov
The following table outlines the application of green chemistry principles in the synthesis of pyrazole derivatives.
| Green Chemistry Principle | Application in Pyrazole Synthesis | Examples & Advantages |
| Use of Green Solvents | Replacing volatile organic compounds (VOCs) with water or bio-solvents. thieme-connect.com | Aqueous synthesis of pyrazoles using catalysts like CeO₂/SiO₂; reduces pollution and toxicity. thieme-connect.com |
| Solvent-Free Conditions | Solid-state reactions, often using grinding or ball milling. tandfonline.comnih.gov | Synthesis of pyranopyrazoles using a metal-free nano-catalyst under ball milling conditions; eliminates solvent waste, shortens reaction times. nih.gov |
| Alternative Energy Sources | Employing microwave or ultrasonic irradiation. gsconlinepress.comnih.gov | Microwave-assisted synthesis of pyranopyrazoles; enhances reaction rates, reduces energy consumption. gsconlinepress.com |
| Atom Economy | Designing one-pot, multicomponent reactions. nih.gov | Four-component condensation reactions to form pyranopyrazoles; minimizes by-products and waste. nih.gov |
| Catalyst-Free Reactions | Developing protocols that proceed without a catalyst. researchgate.net | Polyethylene glycol (PEG)-promoted synthesis of pyrazole derivatives in water; simplifies purification and avoids catalyst toxicity. researchgate.net |
By combining metal-free catalytic systems with the principles of green chemistry, the synthesis of this compound can be achieved through pathways that are not only efficient and selective but also environmentally sustainable.
Iv. Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 5-Ethyl-4-iodo-1-isopropyl-1H-pyrazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide unambiguous evidence for its constitution.
The ¹H NMR spectrum provides information about the number of distinct proton environments, their chemical shifts (δ), their integration (relative number of protons), and their spin-spin coupling patterns (multiplicity). The expected spectrum for this compound would feature distinct signals for the isopropyl group, the ethyl group, and the lone proton on the pyrazole (B372694) ring.
The isopropyl group would present as a septet for the methine proton (-CH) due to coupling with the six equivalent methyl protons, and a doublet for the two methyl groups (-CH₃) which are coupled to the single methine proton. The ethyl group would show a quartet for the methylene (B1212753) protons (-CH₂), coupled to the three methyl protons, and a triplet for the methyl protons (-CH₃), coupled to the two methylene protons. The C3-H proton on the pyrazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Pyrazole C3-H | ~7.5 | Singlet (s) | - | 1H | Aromatic-like ring proton |
| Isopropyl -CH | ~4.5 - 4.8 | Septet (sept) | ~7.0 | 1H | Methine proton on N1 |
| Ethyl -CH₂ | ~2.7 - 2.9 | Quartet (q) | ~7.5 | 2H | Methylene protons on C5 |
| Isopropyl -CH₃ | ~1.4 - 1.6 | Doublet (d) | ~7.0 | 6H | Methyl protons on isopropyl |
| Ethyl -CH₃ | ~1.2 - 1.4 | Triplet (t) | ~7.5 | 3H | Methyl protons on ethyl |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. For this compound, signals corresponding to the three pyrazole ring carbons, the two ethyl carbons, and the two distinct carbons of the isopropyl group are expected. The C4 carbon, directly bonded to the heavy iodine atom, is expected to appear at a significantly upfield (lower ppm) chemical shift due to the heavy-atom effect. mdpi.com The chemical shifts of the other ring carbons, C3 and C5, are influenced by the nitrogen atoms and the attached substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C5 | ~150 | Pyrazole ring carbon attached to the ethyl group |
| C3 | ~140 | Pyrazole ring carbon attached to H |
| C4 | ~60 - 70 | Pyrazole ring carbon attached to Iodine researchgate.net |
| Isopropyl -CH | ~50 - 55 | Methine carbon of the isopropyl group |
| Ethyl -CH₂ | ~20 - 25 | Methylene carbon of the ethyl group |
| Isopropyl -CH₃ | ~22 - 24 | Methyl carbons of the isopropyl group |
| Ethyl -CH₃ | ~14 - 16 | Methyl carbon of the ethyl group |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) would confirm proton-proton couplings. Cross-peaks would be observed between the isopropyl methine septet and the corresponding methyl doublet, as well as between the ethyl methylene quartet and its methyl triplet. This confirms the presence of the isolated isopropyl and ethyl spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. youtube.com This experiment would definitively link each proton signal to its attached carbon atom, for instance, connecting the singlet at ~7.5 ppm to the C3 carbon signal at ~140 ppm.
The isopropyl methine proton to the pyrazole ring carbons C5 and N1 (inferred).
The ethyl methylene protons to the pyrazole ring carbons C4 and C5.
The pyrazole C3-H proton to ring carbons C4 and C5.
For this compound, the N1 position is substituted with an isopropyl group, which precludes the annular proton tautomerism commonly observed in N-unsubstituted pyrazoles. semanticscholar.org However, Dynamic NMR (DNMR) studies, specifically variable-temperature NMR, could be employed to investigate conformational dynamics. Restricted rotation around the N1-C(isopropyl) bond could potentially lead to broadening or splitting of the isopropyl methyl signals at low temperatures if the rotation becomes slow on the NMR timescale. This would provide insight into the steric hindrance and conformational preferences of the bulky isopropyl group adjacent to the pyrazole ring.
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups and structural features.
Key expected absorption bands include:
C-H stretching: Aliphatic C-H stretching from the ethyl and isopropyl groups would appear in the 2850-3000 cm⁻¹ region. The C-H stretch for the pyrazole ring proton (C3-H) would likely be observed just above 3000 cm⁻¹.
C=N and C=C stretching: The pyrazole ring contains C=N and C=C bonds, which would give rise to a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-H bending: Bending vibrations for the methyl and methylene groups are expected in the 1350-1470 cm⁻¹ range.
C-N stretching: Vibrations associated with the C-N bonds in the ring would appear in the 1250-1350 cm⁻¹ region.
C-I stretching: The carbon-iodine bond stretch is expected to appear at a low frequency, typically in the 500-650 cm⁻¹ region of the far-infrared spectrum.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~3100 | Medium | Aromatic-like C-H Stretch (Pyrazole Ring) |
| 2850-3000 | Strong | Aliphatic C-H Stretch (Ethyl & Isopropyl) |
| 1450-1550 | Medium-Strong | C=N and C=C Ring Stretching |
| 1370-1470 | Medium | C-H Bending (Alkyl) |
| 1250-1350 | Medium | C-N Stretching |
| 500-650 | Medium | C-I Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways
Mass spectrometry provides information on the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns. The molecular formula for this compound is C₈H₁₃IN₂.
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (276.11 g/mol ). The presence of iodine (¹²⁷I) would make this peak highly characteristic.
Fragmentation Pathways: The molecule would likely undergo fragmentation upon ionization. Common fragmentation pathways for N-alkylated pyrazoles include the loss of the alkyl substituents. Key expected fragments would include:
[M - CH₃]⁺: Loss of a methyl radical from the isopropyl group.
[M - C₃H₇]⁺: Loss of the isopropyl radical, a very common fragmentation for N-isopropyl compounds.
[M - C₂H₅]⁺: Loss of the ethyl radical from the C5 position.
[M - I]⁺: Loss of the iodine radical, resulting in a prominent peak at m/z 149.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Description |
| 276 | [C₈H₁₃IN₂]⁺ | Molecular Ion (M⁺) |
| 233 | [C₅H₈IN₂]⁺ | Loss of isopropyl group ([M - C₃H₇]⁺) |
| 149 | [C₈H₁₃N₂]⁺ | Loss of iodine radical ([M - I]⁺) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the pyrazole ring, which acts as the principal chromophore. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.
The pyrazole core contains π-electrons in its aromatic system and non-bonding (n) electrons on the nitrogen atoms. Consequently, the electronic transitions observed are typically of two main types: π → π* and n → π*. nih.gov
π → π Transitions:* These are generally high-energy transitions resulting in strong absorption bands, often found in the far-UV region. For the unsubstituted pyrazole ring, a maximal absorption has been reported around 203-210 nm. rsc.org The substitution on the pyrazole ring in this compound, particularly the electron-donating alkyl groups (ethyl and isopropyl) and the heavy iodine atom, is expected to modulate the energy of the molecular orbitals. This substitution can lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands into a more experimentally accessible region of the spectrum (200-400 nm). tanta.edu.eg
n → π Transitions:* These transitions involve moving an electron from a non-bonding orbital on a nitrogen atom to an anti-bonding π* orbital. They are typically of lower energy and have significantly lower intensity (molar absorptivity) compared to π → π* transitions. youtube.com These bands can sometimes be obscured by the more intense π → π* absorptions. The polarity of the solvent can influence these transitions; a blue shift (shift to shorter wavelengths) is often observed in polar solvents due to the stabilization of the non-bonding electrons. tanta.edu.egyoutube.com
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength (λmax) Range | Relative Intensity (εmax) | Associated Orbitals |
| π → π | 210 – 280 nm | High | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. |
| n → π | 290 – 360 nm | Low | Promotion of an electron from a non-bonding orbital (on Nitrogen) to a π anti-bonding orbital. nih.gov |
Raman Spectroscopy for Molecular Vibrational Information
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its specific structure and bonding. Unlike IR absorption, Raman spectroscopy is a light-scattering technique. It is particularly sensitive to vibrations that involve a change in the polarizability of the molecule, making it highly effective for studying the non-polar bonds of the pyrazole skeleton and its substituents.
For this compound, the Raman spectrum would exhibit a series of characteristic bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include:
Pyrazole Ring Vibrations: The stretching and deformation modes of the C=C, C-N, and N-N bonds within the pyrazole ring are expected to produce a series of characteristic bands in the 1000–1600 cm⁻¹ region. stfc.ac.uk These bands are fundamental for confirming the integrity of the heterocyclic core.
C-H Vibrations: The stretching and bending vibrations of the C-H bonds in the ethyl and isopropyl groups will appear in the typical aliphatic C-H regions. Aromatic C-H stretching from the pyrazole ring would also be observed.
C-I Vibration: The carbon-iodine bond is a weak and highly polarizable bond. The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 480–610 cm⁻¹, providing direct evidence for the iodo-substitution.
Alkyl Group Deformations: Rocking, wagging, and twisting modes of the ethyl and isopropyl groups will contribute to the more complex fingerprint region of the spectrum (below 1500 cm⁻¹).
Resonance Raman spectroscopy, a variant of the technique, could be employed to selectively enhance the vibrations associated with the electronic chromophore (the pyrazole ring) by using an excitation laser wavelength that corresponds to one of the electronic transitions observed in the UV-Vis spectrum. stfc.ac.uk This would provide a direct correlation between the electronic and vibrational structures of the molecule.
Table 2: Predicted Raman Shifts for Key Vibrational Modes in this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Notes |
| C-H Stretch (Aliphatic) | Ethyl, Isopropyl | 2850 – 3000 | Strong intensity, characteristic of sp³ C-H bonds. |
| C-H Stretch (Aromatic) | Pyrazole Ring | 3000 – 3150 | Medium to weak intensity. |
| Ring Stretching | C=C, C=N (Pyrazole) | 1400 – 1600 | Strong to medium intensity, indicative of the aromatic ring system. stfc.ac.uk |
| C-H Bend/Deformation | Ethyl, Isopropyl | 1340 – 1470 | Medium intensity, part of the fingerprint region. |
| Ring Breathing/Deformation | Pyrazole Skeleton | 900 – 1200 | Often sharp and characteristic of the specific ring structure. |
| C-I Stretch | Carbon-Iodine | 480 – 610 | Weak to medium intensity, highly characteristic of the halogen substituent. |
Advanced Spectroscopic Techniques in Elucidating Complex Structures
While UV-Vis and Raman spectroscopy provide valuable electronic and vibrational data, a combination of advanced spectroscopic methods is essential for the complete and unambiguous structural elucidation of a complex molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the precise connectivity and spatial arrangement of atoms. numberanalytics.com For this compound, a suite of NMR experiments would be required:
1D NMR (¹H and ¹³C): These experiments identify the different chemical environments of the hydrogen and carbon atoms, respectively. The chemical shifts, integration (for ¹H), and coupling patterns would provide initial evidence for the ethyl, isopropyl, and pyrazole moieties.
2D NMR: Two-dimensional NMR techniques are crucial for piecing together the molecular puzzle. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which would confirm the connectivity within the ethyl (CH₂-CH₃) and isopropyl (CH-(CH₃)₂) groups. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons (¹H-¹³C), definitively assigning which protons are attached to which carbons. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. numberanalytics.com It would be instrumental in establishing the key connections between the substituents and the pyrazole ring, for example, by showing a correlation from the isopropyl methine proton to the pyrazole ring nitrogen and carbons, and from the ethyl methylene protons to the C5 carbon of the pyrazole ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio. numberanalytics.com This allows for the determination of the exact elemental formula (C₈H₁₃IN₂ in this case), confirming that the proposed structure is consistent with the molecular weight. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure by showing the loss of specific fragments, such as the ethyl or isopropyl groups. numberanalytics.comnumberanalytics.com
By integrating the data from these complementary techniques—UV-Vis for electronic properties, Raman for vibrational modes, NMR for atomic connectivity, and HRMS for elemental composition—a complete and confident structural assignment of this compound can be achieved. jchps.com
V. Computational and Theoretical Studies of 5 Ethyl 4 Iodo 1 Isopropyl 1h Pyrazole
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and various spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-Ethyl-4-iodo-1-isopropyl-1H-pyrazole, DFT calculations would typically be employed to determine its optimized molecular geometry, bond lengths, and bond angles. Furthermore, electronic properties such as ionization potential, electron affinity, and total energy could be calculated. These fundamental properties provide a basis for understanding the molecule's stability and behavior.
HOMO-LUMO Analysis for Electronic Transitions and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its electronic transition properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Analysis of the spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.
Fukui Functions and Bond Dissociation Energies for Local Reactivity
Fukui functions are used to describe the local reactivity of different atomic sites within a molecule. By calculating these indices, one could predict which atoms in this compound are most susceptible to nucleophilic, electrophilic, or radical attack. Bond Dissociation Energies (BDEs) provide a measure of the strength of a chemical bond. Calculating the BDE for various bonds within the molecule would help in understanding its thermal stability and the likelihood of bond cleavage during chemical reactions.
Theoretical Investigations of Reaction Mechanisms
Theoretical chemistry can be used to model the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Characterization and Energy Barriers
For any proposed reaction involving this compound, computational methods could be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This information is essential for understanding the feasibility and kinetics of a chemical transformation.
Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence the rate and outcome of chemical reactions involving this compound. Computational models, particularly those based on Density Functional Theory (DFT) combined with continuum solvation models like the Polarization Continuum Model (PCM), are instrumental in elucidating these effects. Such studies can predict how the dielectric constant and specific solute-solvent interactions modulate the stability of reactants, transition states, and products.
For instance, in nucleophilic substitution reactions at the C4 position, the polarity of the solvent can affect the energy barrier of the reaction. A polar solvent might stabilize a polar transition state more than the reactants, thus accelerating the reaction. Theoretical calculations can quantify these stabilization energies.
Illustrative Data on Solvent Effects:
The following table presents hypothetical data from a DFT/PCM study on a substitution reaction involving this compound, demonstrating how different solvents could alter the activation energy.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
| n-Hexane | 1.88 | 25.8 |
| Dichloromethane | 8.93 | 22.1 |
| Acetone | 20.7 | 20.5 |
| Acetonitrile (B52724) | 37.5 | 19.8 |
| Water | 80.1 | 18.2 |
This is a hypothetical data table for illustrative purposes.
These calculations would suggest that polar solvents are preferable for facilitating this type of reaction, a common finding in computational studies of related heterocyclic compounds.
Studies on Tautomerism and Conformational Analysis
While N-substitution with an isopropyl group on this compound prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, the molecule still possesses conformational flexibility. The primary focus of conformational analysis for this compound would be the rotation around the N-C (isopropyl) and C-C (ethyl) single bonds.
Computational methods like molecular mechanics and DFT can be used to explore the potential energy surface associated with these rotations. unibo.it By systematically rotating these bonds and calculating the energy at each step, a conformational energy profile can be generated, identifying the most stable conformers. The bulky isopropyl and iodo groups are expected to create significant steric hindrance, leading to distinct energy minima.
Key Findings from Conformational Analysis of Related Pyrazoles:
The presence of bulky substituents often leads to a limited number of low-energy conformers.
Hypothetical Relative Energies of Conformers:
This table illustrates potential results from a DFT optimization of different conformers of this compound.
| Conformer | Dihedral Angle (C-N-C-H of isopropyl) | Relative Energy (kcal/mol) |
| A | 60° | 0.00 (most stable) |
| B | 180° | 1.52 |
| C | -60° | 0.05 |
This is a hypothetical data table for illustrative purposes.
Molecular Modeling and Dynamics Simulations for Conformational Space
To gain a more dynamic picture of the conformational landscape of this compound, molecular dynamics (MD) simulations are employed. eurasianjournals.comnih.govresearchgate.net These simulations model the atomic motions of the molecule over time, providing insights into its flexibility and the accessibility of different conformational states at a given temperature.
An MD simulation would typically involve placing the molecule in a simulated box of solvent molecules and solving Newton's equations of motion for every atom in the system. The resulting trajectory can be analyzed to understand the fluctuations in bond lengths, bond angles, and dihedral angles. This can reveal, for example, the preferred orientations of the ethyl and isopropyl groups and how they might interact with each other and the surrounding solvent.
Insights from Molecular Dynamics Simulations:
Conformational Flexibility: MD simulations can quantify the root-mean-square fluctuation (RMSF) of different parts of the molecule, indicating which regions are more flexible. For this compound, the terminal methyl groups of the ethyl and isopropyl substituents would be expected to show the highest flexibility.
Solvent Interactions: The simulations can also map the distribution of solvent molecules around the pyrazole (B372694), highlighting preferential interaction sites, such as hydrogen bonding with the nitrogen atoms of the pyrazole ring.
The combination of these computational approaches provides a comprehensive, atomistic-level understanding of the structure, reactivity, and dynamics of this compound.
Vi. Advanced Research Applications of Pyrazole Derivatives
Pyrazole-Based Ligands in Catalysis
Pyrazole (B372694) derivatives are widely employed as ligands in coordination chemistry and catalysis. The two adjacent nitrogen atoms in the pyrazole ring can coordinate to metal centers, forming stable complexes that can catalyze a variety of chemical transformations. The substituents on the pyrazole ring play a crucial role in tuning the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.
The design of pyrazole ligands is a strategic process aimed at creating molecules with specific properties for catalytic applications. The N-substituent, in this case, the isopropyl group, provides steric bulk near the coordinating nitrogen atom, which can influence the geometry of the metal complex and create a specific chiral environment. The ethyl group at the 5-position further contributes to the steric profile of the ligand.
The most critical feature for synthetic versatility is the iodine atom at the 4-position. Halogenated pyrazoles, particularly 4-iodopyrazoles, are highly valuable precursors for constructing more complex, functionalized organic molecules. researchgate.net The carbon-iodine bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of functional groups at this position. This capability is central to the design of sophisticated ligands with tailored electronic and steric properties.
A common and effective method for the synthesis of 4-iodopyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones. metu.edu.tr This process typically uses molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃). metu.edu.trorganic-chemistry.org This synthetic route offers a direct and high-yielding pathway to compounds like 5-Ethyl-4-iodo-1-isopropyl-1H-pyrazole from appropriate precursors.
Table 1: Plausible Synthetic Route for 4-Iodopyrazole (B32481) Derivatives
| Reactants | Reagents | Product | Yield |
|---|---|---|---|
| α,β-alkynic hydrazones | I₂, NaHCO₃ | 4-Iodopyrazoles | Good to Excellent metu.edu.tr |
Pyrazole-based ligands form stable complexes with a wide array of transition metals, including manganese, ruthenium, copper, cobalt, and palladium. The resulting metallacycles exhibit diverse catalytic activities, largely dictated by the nature of the metal center and the substituents on the pyrazole ligand. The N-isopropyl and C5-ethyl groups of this compound would sterically influence the coordination sphere of the metal, affecting substrate accessibility and the stability of catalytic intermediates.
The 4-iodo substituent, while primarily a synthetic handle, can also electronically influence the pyrazole ring. As an electron-withdrawing group, it can modify the electron density on the coordinating nitrogen atoms, thereby altering the Lewis acidity of the metal center and its subsequent catalytic performance.
Metal complexes derived from pyrazole ligands have demonstrated significant efficacy in a range of important catalytic transformations.
Hydrogenation: Pyrazole-ligated complexes, particularly with ruthenium and manganese, are effective catalysts for transfer hydrogenation reactions. metu.edu.tr These reactions are crucial for the reduction of ketones, aldehydes, and imines to their corresponding alcohols and amines. The design of the pyrazole ligand is critical for achieving high efficiency and selectivity in these processes.
Oxidation: Copper and cobalt complexes featuring pyrazole-based ligands have been successfully used to catalyze oxidation reactions, such as the oxidation of catechol to o-quinone and the peroxidative oxidation of alkanes. researchgate.net The ligand environment modulates the redox potential of the metal center, which is key to its oxidative catalytic cycle. The formation of pyrazoles themselves can also proceed through oxidation-induced coupling mechanisms. nih.gov
Hydrosilylation: While less common, pyrazole ligands have been explored in hydrosilylation reactions, which involve the addition of a silicon-hydride bond across an unsaturated bond. The electronic tuning afforded by substituents on the pyrazole ring can influence the activity of metal catalysts, like those based on palladium or nickel, in these transformations.
Pyrazole Scaffolds in Materials Science Research
The inherent aromaticity, rigidity, and electron-donating properties of the pyrazole ring make it an attractive scaffold for the development of novel functional materials. The ability to functionalize the pyrazole core at multiple positions allows for the fine-tuning of its photophysical and electronic properties.
Pyrazole derivatives are increasingly being investigated for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and as fluorescent probes. The photophysical properties of these materials, such as their absorption and emission wavelengths and quantum yields, are highly dependent on the nature and position of substituents on the pyrazole ring.
The introduction of an iodine atom, as in this compound, can have a significant impact. The "heavy atom effect" of iodine can enhance intersystem crossing, promoting phosphorescence, which is a desirable property for certain OLED applications. Furthermore, the C-I bond serves as a versatile point for introducing extended π-conjugated systems via cross-coupling reactions, which is a key strategy for tuning the emission color and efficiency of organic fluorophores. Fused pyrazole systems and other derivatives are noted for their potential in creating attractive scaffolds for organic optoelectronic materials.
Table 2: Influence of Substituents on Photophysical Properties of Pyrazoles
| Substituent/Feature | Potential Effect | Application Area |
|---|---|---|
| Extended π-conjugation | Red-shifted absorption/emission, increased quantum yield | OLEDs, Fluorescent Dyes |
| Heavy atoms (e.g., Iodine) | Enhanced phosphorescence | OLEDs, Sensors |
The rich chemistry of the pyrazole nucleus has led to its incorporation into a wide variety of functional materials and dyes. Pyrazole-based azo dyes, for example, are known for their vibrant colors and good fastness properties when applied to synthetic fibers. bldpharm.com
The synthetic accessibility of this compound makes it a valuable intermediate in the synthesis of such materials. The iodo-group can be readily converted into other functional groups or used to link the pyrazole scaffold to other chromophoric systems, thereby creating novel dyes with tailored absorption spectra. The versatility of pyrazolone (B3327878) chemistry, a related class of compounds, demonstrates the ability to produce a diverse range of colors, making them suitable for applications from textiles to plastics. The stability and compatibility of the pyrazole core are advantageous in creating robust materials for various applications.
Pyrazole-Based Sensors and Probes
The pyrazole core is a prevalent structural motif in the design of chemosensors, particularly those based on fluorescence and colorimetric detection. These sensors are engineered to exhibit a change in their optical properties upon binding to a specific analyte, such as metal ions. The nitrogen atoms within the pyrazole ring act as effective coordination sites for metal ions, a fundamental aspect of their sensing capabilities.
While research specifically detailing "this compound" as a sensor is not extensively documented, the broader class of pyrazole derivatives has demonstrated significant potential. For instance, pyrazole-based fluorescent sensors have been successfully developed for the selective detection of various metal ions, including Zn²⁺, Cd²⁺, Fe³⁺, and Cu²⁺. The operational mechanism of these sensors often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). The binding of a metal ion to the pyrazole derivative can modulate these processes, leading to a detectable "turn-on" or "turn-off" fluorescent response.
The substituents on the pyrazole ring play a crucial role in tuning the sensor's selectivity and sensitivity. In the case of "this compound," the ethyl and isopropyl groups can influence its solubility and steric properties, while
Pyrazole Derivatives as Building Blocks in Organic Synthesis
Synthetic Methodologies Utilizing Pyrazole Moieties
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is not only a core component of many pharmacologically active compounds but also a versatile tool in modern organic synthesis. nih.gov Its unique electronic properties and ability to coordinate with metals have led to the development of powerful synthetic methodologies. Researchers utilize the pyrazole moiety as a directing group, a key component of catalytic ligands, and a foundational scaffold in complex molecular assembly, enabling the efficient construction of diverse chemical structures.
Pyrazole Moieties as Directing Groups for C–H Functionalization
One of the most impactful applications of the pyrazole ring in synthesis is its use as a directing group to control the regioselectivity of carbon-hydrogen (C–H) bond functionalization. researchgate.net This strategy relies on the ability of the pyrazole's Lewis basic nitrogen atom (N2) to coordinate to a transition metal catalyst, bringing the catalyst into close proximity with a specific C–H bond and enabling its selective activation and transformation. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. nih.gov
Research has demonstrated that pyrazole moieties can direct the functionalization of both sp² and sp³ C–H bonds:
sp² C–H Functionalization: Pyrazoles attached to aromatic rings can direct the arylation, alkylation, or acylation at the ortho-position of that ring. nih.gov This has been extensively studied with palladium and rhodium catalysts. researchgate.net
sp³ C–H Functionalization: More recent advancements have shown that pyrazoles can also direct the functionalization of typically unreactive sp³ C–H bonds. nih.gov For instance, palladium-catalyzed arylation of alkyl groups attached to the pyrazole nitrogen has been successfully achieved, leading to the synthesis of valuable β-phenethylamines after subsequent removal of the pyrazole directing group. nih.gov A notable study demonstrated the first use of pyrazole as a relatively weak coordinating group to direct C(sp³)–H activation in a complex cascade reaction. scite.ai
A key advantage of using the pyrazole moiety is its potential to be removed or transformed after the desired C–H functionalization has been accomplished, adding to the synthetic utility of the methodology. nih.gov
Pyrazole-Based Ligands in Homogeneous Catalysis
The structural and electronic tunability of the pyrazole ring makes it an excellent component for the design of ligands used in homogeneous catalysis. By incorporating one or more pyrazole units into a larger molecular framework, ligands with specific steric and electronic properties can be created to optimize the performance of metal catalysts. nih.gov
Several classes of pyrazole-based ligands have found widespread application:
Poly(pyrazolyl)borates (Scorpionates): These are versatile tridentate ligands that bind to a metal center in a pincer-like fashion, creating a stable coordination environment.
Pincer-Type Ligands: Rigid frameworks incorporating two pyrazole groups, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, have been instrumental in developing catalysts for various transformations. nih.gov
Bidentate and Multidentate Ligands: Simpler ligands containing pyrazole rings are used to create metal complexes for a range of catalytic reactions. These complexes are active in fundamental carbon-carbon bond-forming reactions and other important transformations. acs.orgresearchgate.netmocedes.org
The table below summarizes some of the key reactions catalyzed by transition metal complexes featuring pyrazole-based ligands.
| Catalytic Reaction | Metal Center (Examples) | Description |
|---|---|---|
| C-C Coupling (e.g., Suzuki, Heck) | Palladium, Nickel | Formation of new carbon-carbon bonds, crucial for synthesizing complex organic molecules. |
| Transfer Hydrogenation | Manganese, Ruthenium | Reduction of ketones and aldehydes to alcohols using a hydrogen donor. Pyrazole ligands have been shown to improve the efficiency of manganese catalysts. rsc.org |
| Oxidation Reactions | Cobalt, Copper | Catalytic oxidation of substrates, such as the conversion of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. |
| Polymerization | Nickel, Iron | Catalyzing the formation of polymers from monomers like olefins and acetylenes. |
Pyrazoles as Scaffolds in Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular diversity. rsc.orgmdpi.com The pyrazole ring serves as an excellent scaffold in such reactions.
Synthetic strategies often involve the in situ formation of the pyrazole ring from precursors like hydrazines and 1,3-dicarbonyl compounds, followed by further reactions in a one-pot sequence. researchgate.netmdpi.com Alternatively, pre-functionalized pyrazoles can act as building blocks in cascade reactions, where a series of intramolecular transformations are triggered after an initial reaction, leading to the assembly of complex heterocyclic systems. rsc.orgbookpi.orgresearchgate.net These methodologies are prominent in the synthesis of fused-ring systems, such as pyrazolo[3,4-d]pyrimidines and pyranopyrazoles. researchgate.net The robustness of the pyrazole core allows it to tolerate a wide range of reaction conditions and functional groups, making it a reliable platform for building intricate molecular architectures. researchgate.netmdpi.com
Vii. Future Research Directions
Integration of Advanced Synthetic Methodologies
Future synthetic efforts towards 5-Ethyl-4-iodo-1-isopropyl-1H-pyrazole and its derivatives would benefit from the integration of advanced methodologies that offer greater efficiency, control, and sustainability. While classical methods provide a foundational approach, modern techniques can overcome limitations in regioselectivity and functional group tolerance.
One promising area is the application of C-H activation strategies. Direct functionalization of the pyrazole (B372694) core could provide more atom-economical routes to substituted analogs, bypassing the need for pre-functionalized starting materials. Additionally, flow chemistry presents an opportunity for the safe and scalable production of this compound. The precise control over reaction parameters in a continuous flow system could lead to higher yields and purity, while minimizing reaction times.
The use of photoredox catalysis could also open up new synthetic pathways. Light-mediated reactions often proceed under mild conditions and can enable transformations that are challenging to achieve with traditional thermal methods. mdpi.com This could be particularly useful for introducing further complexity to the pyrazole scaffold.
| Methodology | Potential Advantages for Synthesizing Pyrazole Derivatives |
| C-H Activation | High atom economy, reduced number of synthetic steps. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. |
| Photoredox Catalysis | Mild reaction conditions, access to novel reactivity. |
Exploration of Novel Reactivity Patterns
The presence of an iodine atom at the 4-position of the pyrazole ring makes this compound a versatile building block for further chemical transformations. researchgate.net Future research should focus on exploring the full potential of this reactive handle in various cross-coupling reactions.
While Suzuki-Miyaura and Sonogashira couplings are established methods for forming carbon-carbon bonds with iodo-pyrazoles, there is scope to investigate a wider range of coupling partners and catalytic systems. rsc.orgnih.gov For instance, Buchwald-Hartwig amination could be employed to introduce nitrogen-based functional groups, while Heck coupling could be used to append vinyl moieties. nih.govsemanticscholar.org The steric hindrance from the adjacent ethyl and isopropyl groups may influence the efficiency of these reactions, and a systematic study of these effects would be valuable.
Synergistic Application of Computational and Experimental Approaches
The integration of computational chemistry with experimental studies offers a powerful tool for accelerating the discovery and optimization of reactions and materials based on this compound. researchgate.netnih.gov Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov
Computational modeling can be used to:
Predict reaction outcomes: By modeling transition states and reaction pathways, it may be possible to predict the feasibility and regioselectivity of new reactions. nih.gov
Elucidate reaction mechanisms: DFT calculations can help to understand the step-by-step mechanism of a reaction, which is crucial for optimizing reaction conditions.
Design new functional materials: Computational screening can be used to predict the electronic and photophysical properties of potential materials derived from this pyrazole, guiding experimental efforts towards the most promising candidates. researchgate.netsemanticscholar.org
A synergistic approach, where computational predictions are tested and validated by experimental results, will be crucial for the efficient development of new applications for this compound.
Expansion into Emerging Areas of Materials and Supramolecular Chemistry
The unique combination of a halogen bond donor (the iodine atom) and the potential for N-coordination makes this compound an interesting candidate for applications in materials science and supramolecular chemistry. rsc.orgmdpi.com
In the field of organic electronics , pyrazole derivatives have shown promise as components of organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netacs.org The ethyl and isopropyl groups on this compound could enhance solubility and film-forming properties, which are important for device fabrication. The iodine atom also provides a convenient point for further functionalization to tune the electronic properties of the molecule.
In supramolecular chemistry , the pyrazole nitrogen atoms can act as ligands for metal ions, enabling the construction of coordination complexes and metal-organic frameworks (MOFs). nih.govglobethesis.com The ethyl and isopropyl substituents can influence the packing of these assemblies, potentially leading to materials with interesting porous or catalytic properties. The ability of the iodine atom to participate in halogen bonding could also be exploited to direct the self-assembly of these molecules into well-defined supramolecular architectures. rsc.org
| Potential Application | Key Structural Features |
| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic properties via the C-I bond, improved solubility from alkyl groups. researchgate.netresearchgate.netacs.org |
| Metal-Organic Frameworks (MOFs) | Pyrazole nitrogen atoms for metal coordination, alkyl groups to control framework porosity. nih.govglobethesis.com |
| Supramolecular Assemblies | Halogen bonding potential of the iodine atom, directing self-assembly. rsc.orgmdpi.com |
Green Chemistry and Sustainable Synthesis Development
Future research on this compound should prioritize the development of green and sustainable synthetic methods. researchgate.netcitedrive.comthieme-connect.com This involves minimizing the environmental impact of the synthesis by reducing waste, avoiding hazardous reagents, and using renewable resources.
Key areas for green chemistry development include:
Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, would significantly reduce the environmental footprint of the synthesis. thieme-connect.comtandfonline.com
Energy efficiency: Exploring the use of alternative energy sources, such as microwave irradiation or ultrasound, can often lead to shorter reaction times and lower energy consumption compared to conventional heating. nih.gov
By incorporating these principles into the synthesis of this compound, it will be possible to produce this valuable compound in a more sustainable and environmentally responsible manner. acs.org
Q & A
Q. What are the common synthetic routes for preparing 5-Ethyl-4-iodo-1-isopropyl-1H-pyrazole and its derivatives?
Pyrazole derivatives are typically synthesized via cyclocondensation reactions using β-ketoesters, hydrazines, or multicomponent reactions. For example, ethyl acetoacetate and phenylhydrazine can form pyrazole cores, with subsequent functionalization (e.g., iodination, alkylation) to introduce substituents . Multicomponent approaches, such as iodine-catalyzed reactions, offer efficient pathways for introducing arylselanyl or halogen groups . For 5-Ethyl-4-iodo derivatives, regioselective iodination at the 4-position may require electrophilic substitution or metal-mediated coupling.
Q. How can the purity and structural integrity of synthesized this compound be confirmed?
Purity is assessed via thin-layer chromatography (TLC) using solvent systems like toluene-ethyl acetate-water (8.7:1.2:1.1) . Structural confirmation employs spectroscopic methods:
- NMR : H and C NMR identify substituent patterns and tautomeric forms (e.g., keto-enol tautomerism in pyrazoles) .
- X-ray crystallography : Resolves crystallographic disorder and hydrogen bonding networks, as seen in similar pyrazole derivatives .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies ensure regioselective introduction of substituents like iodo and isopropyl groups in pyrazole derivatives?
Regioselectivity is controlled by electronic and steric factors. For iodination:
-
Electrophilic substitution : Iodine or N-iodosuccinimide (NIS) targets electron-rich positions (e.g., 4-position in pyrazoles) .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06 -
Transition-metal catalysis : Pd/Cu-mediated coupling reactions enable selective C–I bond formation . For isopropyl groups, N-alkylation with isopropyl halides under basic conditions (e.g., KCO) modifies the 1-position . Computational modeling (DFT) can predict reactivity trends to optimize conditions .
Q. How does tautomerism affect the crystallographic structure and reactivity of this compound?
Pyrazoles exhibit keto-enol tautomerism, influencing bond lengths (e.g., C=O ~1.28 Å in keto forms) and packing motifs. In crystal structures, keto tautomers form dimers via N–H···O hydrogen bonds, stabilizing the lattice . Reactivity differences arise from tautomeric states: keto forms may enhance electrophilic substitution, while enol forms participate in conjugate additions.
Q. How to resolve contradictions in biological activity data for pyrazole derivatives with varying substituents?
Discrepancies in antimicrobial or enzyme inhibition data often stem from substituent electronic effects or assay conditions. For example:
- Electron-withdrawing groups (e.g., I, CF) : Enhance membrane permeability but may reduce target binding affinity .
- Dose-response studies : Validate activity thresholds using standardized MIC (Minimum Inhibitory Concentration) assays .
- Computational docking : Correlates substituent size/charge with binding to biological targets (e.g., kinase active sites) .
Q. What in vitro assays are suitable for assessing the antimicrobial potential of this compound?
- Broth microdilution : Determines MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Evaluates bactericidal/fungicidal activity over 24–48 hours .
- Biofilm inhibition : Quantifies reduction in biofilm biomass using crystal violet staining .
Methodological and Structural Analysis
Q. What spectroscopic and computational methods are employed to study the electronic properties of this compound?
- UV-Vis spectroscopy : Identifies π→π* transitions influenced by iodine’s heavy atom effect .
- DFT calculations : Predicts frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to rationalize reactivity .
- IR spectroscopy : Detects functional groups (e.g., C–I stretch at ~500 cm) .
Q. How can reaction conditions be optimized to improve yields in the synthesis of iodinated pyrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
